4-[(Tert-butoxy)carbonyl]piperidine-1-carboxylic acid
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Overview
Description
4-[(Tert-butoxy)carbonyl]piperidine-1-carboxylic acid is an organic compound with the molecular formula C11H19NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tert-butoxy)carbonyl]piperidine-1-carboxylic acid typically involves the reaction of piperidine with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-[(Tert-butoxy)carbonyl]piperidine-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The tert-butoxycarbonyl (Boc) group can be substituted with other protecting groups or functional groups.
Hydrolysis: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Boc group.
Hydrolysis: Acidic conditions, such as hydrochloric acid in water, are employed.
Oxidation/Reduction: Various oxidizing and reducing agents can be used depending on the desired transformation.
Major Products
The major products formed from these reactions include deprotected amines, substituted piperidines, and various oxidized or reduced derivatives .
Scientific Research Applications
4-[(Tert-butoxy)carbonyl]piperidine-1-carboxylic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the preparation of peptide-based drugs and probes.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of agrochemicals and other specialty chemicals[][6].
Mechanism of Action
The mechanism of action of 4-[(Tert-butoxy)carbonyl]piperidine-1-carboxylic acid primarily involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthesis. The compound can be selectively deprotected under acidic conditions, allowing for controlled release of the free amine .
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid
- N-Boc-4-piperidineacetaldehyde
- 4-(2-Oxoethyl)piperidine-1-carboxylic acid, tert-butyl ester
Uniqueness
4-[(Tert-butoxy)carbonyl]piperidine-1-carboxylic acid is unique due to its stability and ease of deprotection. It provides a reliable method for protecting amines during complex synthetic procedures, making it a valuable tool in organic synthesis .
Properties
Molecular Formula |
C11H19NO4 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-9(13)8-4-6-12(7-5-8)10(14)15/h8H,4-7H2,1-3H3,(H,14,15) |
InChI Key |
SGJUVSMZKNTFDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)C(=O)O |
Origin of Product |
United States |
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